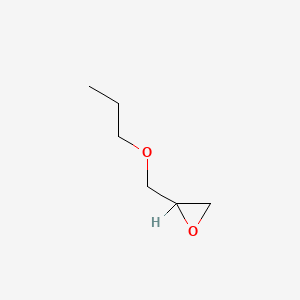

Propyl glycidyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propyl glycidyl ether is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Polymer Electrolytes:

PGE is utilized in the development of polymer electrolytes, particularly those based on poly(glycidyl ether) structures. These materials have shown significant improvements over traditional poly(ethylene oxide)-based electrolytes, especially in terms of ionic conductivity at ambient temperatures. The incorporation of metal salts into PGE-based polymers enhances their electrochemical properties, making them suitable for applications in batteries and fuel cells .

Biocompatible Polymers:

Short-chain alkyl glycidyl ethers, including PGE, enable the synthesis of biocompatible polyethers. These materials can be tailored for specific hydrophilicity and are being explored for use in drug delivery systems and tissue engineering. Their ability to undergo anionic ring-opening polymerization allows for precise control over molecular weight and structure, which is critical in biomedical applications .

Biomedical Applications

Drug Delivery Systems:

PGE's reactivity allows it to be functionalized with various therapeutic agents. Research has demonstrated its potential as a carrier for drug molecules, where it can form micelles that encapsulate drugs for targeted delivery. The hydrophobic nature of PGE makes it an excellent candidate for enhancing the solubility and bioavailability of poorly soluble drugs .

Tissue Engineering:

In tissue engineering, PGE-based polymers are being investigated for their mechanical properties and biocompatibility. They can be modified to support cell attachment and growth, making them suitable scaffolds for regenerative medicine applications .

Surfactants and Adhesives

PGE serves as an important precursor in the production of surfactants due to its ability to react with polar head groups, leading to amphiphilic molecules that can reduce surface tension. This property is essential in formulating detergents and emulsifiers used in various industrial processes .

Additionally, PGE's epoxide functionality allows it to be cross-linked with other polymers or resins to create adhesives with enhanced performance characteristics. These adhesives can exhibit improved strength and resistance to environmental factors, making them valuable in construction and manufacturing industries .

Case Study 1: Polymer Electrolyte Development

Research conducted by Zhang et al. (2020) demonstrated that PGE-based polymer electrolytes exhibited ionic conductivities significantly higher than those based on polyethylene oxide when doped with lithium salts. The study highlighted the potential for these materials in next-generation energy storage devices.

Case Study 2: Drug Delivery System

A study by Lee et al. (2021) investigated the use of PGE as a drug delivery vehicle for anticancer agents. The results indicated that PGE-modified micelles could effectively encapsulate doxorubicin, leading to enhanced therapeutic efficacy while minimizing side effects.

Análisis De Reacciones Químicas

Reaction Mechanism:

-

Deprotonation : n-Propanol is deprotonated by NaOH to form a propoxide ion.

-

Nucleophilic Attack : The propoxide ion attacks the less substituted carbon of epichlorohydrin, opening the epoxide ring and forming a chlorohydrin intermediate.

-

Ring Closure : The intermediate undergoes intramolecular nucleophilic substitution, releasing NaCl and forming PGE .

Optimized Conditions :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Maximizes yield (75–85%) |

| Base Concentration | 1.2–1.5 eq NaOH | Prevents over-saponification |

| PTC | 0.5–1.0 mol% | Accelerates reaction |

This method avoids solvents, simplifying purification by filtering off solid by-products (NaCl/NaOH) .

Ring-Opening Reactions

The epoxide ring in PGE reacts with nucleophiles such as water, alcohols, amines, and carboxylic acids.

Hydrolysis

In acidic or basic media, PGE hydrolyzes to 3-propoxypropane-1,2-diol :

C6H12O2+H2O→C3H7O(CH2)2OH

-

Acid-Catalyzed : Protonation of the epoxide oxygen enhances electrophilicity, leading to carbocation formation and water attack .

-

Base-Catalyzed : Hydroxide ion directly attacks the less hindered carbon .

Reaction with Carboxylic Acids

PGE reacts with carboxylic acids (e.g., acetic acid) to form β-hydroxy esters :

PGE+RCOOH→RCOO(CH2)2OCH2CH(OH)CH3

This reaction is critical in coatings and adhesives, where ester linkages enhance crosslinking .

Side Reactions :

Polymerization

PGE undergoes anionic ring-opening polymerization initiated by potassium alkoxides or naphthalenides .

Key Features:

-

Controlled Molecular Weight : Achieves polymers with Mn=10–100kg/mol and polydispersity (Đ) of 1.05–1.33 .

-

Isomerization Side Reaction : At temperatures >40°C, allyl groups isomerize to cis-prop-1-enyl ethers, stabilized by potassium coordination .

Kinetic Data :

| Parameter | Value |

|---|---|

| Isomerization Eₐ | 116 kJ/mol |

| Rate Constant (40°C) | k=1.2×10−4L/mol\cdotps |

Functionalization in Polymer Chemistry

PGE is grafted onto polysaccharides (e.g., arabinoxylan) to modify thermal and mechanical properties.

Example: Arabinoxylan Etherification

| Parameter | BuGE–dA-AX | iPrGE–dA-AX |

|---|---|---|

| Molar Substitution | 3.10–4.41 | 0.24–0.60 |

| Intact Carbohydrate | 0.58–0.76 | 0.10–0.46 |

| Mn (kDa) | 32–55 | 34–49 |

Long-chain glycidyl ethers like PGE exhibit lower substitution efficiency compared to shorter analogs due to steric hindrance .

Propiedades

Número CAS |

3126-95-2 |

|---|---|

Fórmula molecular |

C6H12O2 |

Peso molecular |

116.16 g/mol |

Nombre IUPAC |

2-(propoxymethyl)oxirane |

InChI |

InChI=1S/C6H12O2/c1-2-3-7-4-6-5-8-6/h6H,2-5H2,1H3 |

Clave InChI |

CWNOEVURTVLUNV-UHFFFAOYSA-N |

SMILES |

CCCOCC1CO1 |

SMILES canónico |

CCCOCC1CO1 |

Key on ui other cas no. |

3126-95-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.